Product packaging for 3-Aminooxetane-3-carboxamide(Cat. No.:CAS No. 138650-60-9)

3-Aminooxetane-3-carboxamide

Cat. No.: B3101191
CAS No.: 138650-60-9
M. Wt: 116.12 g/mol
InChI Key: DEMGHQQCSFGXDZ-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carboxamide (CAS 138650-60-9) is a high-purity, heterocyclic organic compound characterized by a four-membered oxetane ring. This structure is furnished with both amino and carboxamide functional groups on the same carbon, making it a valuable constrained scaffold in medicinal and synthetic chemistry . The oxetane ring is known to improve the physicochemical properties of molecules, and this compound serves as a key synthetic intermediate for the development of novel chemical entities . As a building block, it is analogous to 3-Aminooxetane-3-carboxylic acid, which has been reported in scientific literature as a structural analogue of glycine and a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting potential applications in neuroscience research . Researchers utilize this compound and its derivatives for the synthesis of more complex molecules, including peptide mimics and other biologically active compounds . The product is provided with a minimum purity of 97% and must be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B3101191 3-Aminooxetane-3-carboxamide CAS No. 138650-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxetane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMGHQQCSFGXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminooxetane 3 Carboxamide and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The construction of the strained oxetane ring requires specialized synthetic strategies. Key methodologies include intramolecular cyclizations, photochemical cycloadditions, and modern catalytic approaches that efficiently generate the desired four-membered ring system.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming the oxetane ring, typically involving the formation of an ether linkage from a 1,3-diol derivative. One common method is the Williamson etherification, where a deprotonated alcohol displaces a leaving group positioned three carbons away. acs.orgbeilstein-journals.org For instance, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted dimethyl malonates. The process involves reduction of the esters to a diol, selective tosylation of one hydroxyl group, and subsequent base-mediated cyclization to form the oxetane ring. acs.org Yields for this Williamson etherification step are reported to be between 59% and 87%. acs.org

Another approach involves the cyclodehydration of enantioenriched 1,3-diols. acs.org Using potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) for both monotosylation and cyclization can produce oxetanes in high yield, either as a one-pot reaction or through the isolation of the monotosylate intermediate. acs.org These methods provide reliable access to functionalized oxetanes that can serve as precursors to 3-aminooxetane derivatives. researchgate.net

Photochemical [2+2] Cycloaddition (Paternò–Büchi Reaction) for 3-Aminooxetane Derivatives

The Paternò–Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. wikipedia.orgnih.gov It involves a [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form the four-membered oxetane ring. wikipedia.orgresearchgate.net This reaction is a highly atom-economical way to access the oxetane scaffold. researchgate.net

The mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound, which influences the stereochemical outcome of the reaction. cambridgescholars.com The reaction of an excited carbonyl with an electron-rich alkene, such as an enol ether, is a well-established route to functionalized oxetanes. nih.gov The stereoselectivity of the reaction can often be controlled, making it a valuable tool for synthesizing complex molecules. wikipedia.orgcambridgescholars.com While direct synthesis of 3-aminooxetanes via this method is less common, the reaction is used to create substituted oxetanes, like 3-heteroatom-substituted oxetanes, which can then be converted into the desired amino derivatives. semanticscholar.org The reaction's utility has been demonstrated in the synthesis of various polyfunctional cyclic molecules. semanticscholar.org

Gold-Catalyzed Approaches for Oxetan-3-one Precursors

A significant advancement in oxetane synthesis is the development of gold-catalyzed methods to produce oxetan-3-one, a crucial precursor for 3-aminooxetane derivatives. scispace.comnih.gov Traditional syntheses of oxetan-3-one were multi-step, low-yielding, and often required the use of hazardous reagents like α-diazo ketones. scispace.comorganic-chemistry.org A modern approach utilizes a gold-catalyzed one-step synthesis from readily available propargylic alcohols. nih.govnih.gov

This reaction proceeds via an intermolecular alkyne oxidation, which generates a reactive α-oxo gold carbene intermediate. nih.govorganic-chemistry.org This intermediate then undergoes an intramolecular cyclization to form the strained oxetane ring. nih.govnih.gov The process is efficient, safe, and can be performed under "open flask" conditions without the need to exclude moisture or air. nih.govnih.gov Optimization of the reaction conditions found that using (2-biphenyl)Cy₂PAuNTf₂ as the catalyst and HNTf₂ as an acid co-catalyst provided the best yields, with oxetan-3-one being isolated in 71% yield. scispace.comorganic-chemistry.org This method represents a practical and scalable route to a key building block for drug discovery. organic-chemistry.org

Table 1: Gold-Catalyzed Synthesis of Oxetan-3-one
SubstrateCatalystCo-catalyst/AdditiveYield (%)Reference
Propargyl alcohol(2-biphenyl)Cy₂PAuNTf₂HNTf₂71 scispace.comorganic-chemistry.org
Propargylic Alcohols (General)Gold CatalystOxidant (e.g., Pyridine-N-oxide)Good to Excellent nih.govrsc.org

Functionalization and Derivatization Routes

Once the oxetane core, particularly oxetan-3-one, is synthesized, various functionalization and derivatization strategies can be employed to introduce the desired amino and carboxamide groups, leading to the target compounds and their analogues.

Aza-Michael Addition Reactions with NH-Heterocycles

The aza-Michael addition is a key reaction for introducing nitrogen-based functional groups onto the oxetane ring. mdpi.comnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org In the context of oxetane derivatization, methyl 2-(oxetan-3-ylidene)acetate serves as an excellent Michael acceptor. mdpi.comnih.govbohrium.com

This acceptor is first synthesized from oxetan-3-one. mdpi.comresearchgate.net The subsequent aza-Michael addition of various NH-heterocycles, such as pyrazoles, imidazoles, and benzimidazoles, to the oxetan-3-ylidene acetate (B1210297) proceeds efficiently. mdpi.com For example, the reaction of methyl 2-(oxetan-3-ylidene)acetate with 1H-pyrazole, catalyzed by DBU in acetonitrile, yields the corresponding 3-(pyrazol-1-yl)oxetane adduct. mdpi.com This methodology provides a simple and effective route to new heterocyclic amino acid derivatives containing the oxetane moiety. mdpi.comnih.govbohrium.com

Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(azetidin-3-ylidene)acetate*
NH-HeterocycleBase/CatalystReaction Time (h)Yield (%)Reference
1H-PyrazoleDBU1683 mdpi.com
4-Bromo-1H-pyrazoleDBU1682 mdpi.com
3-Trifluoromethyl-1H-pyrazoleDBU1673 mdpi.com
1H-ImidazoleDBU-53 mdpi.com
1H-BenzimidazoleDBU-56 mdpi.com

*Data presented for the analogous azetidine (B1206935) system as detailed in the source. The reaction is similarly applicable to oxetane derivatives. mdpi.comnih.govbohrium.com

Horner-Wadsworth-Emmons (HWE) Reaction Applications for Oxetan-3-ylidene Acetates

The Horner-Wadsworth-Emmons (HWE) reaction is a critical step in the synthesis of the precursors required for the aza-Michael additions described above. mdpi.comresearchgate.net The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org

In this synthetic sequence, oxetan-3-one is reacted with a stabilized phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate or triethyl phosphonoacetate, in the presence of a base like DBU. mdpi.comrsc.org This olefination reaction efficiently produces methyl 2-(oxetan-3-ylidene)acetate, the key α,β-unsaturated ester intermediate. mdpi.comnih.govresearchgate.net The versatility and reliability of the HWE reaction make it an indispensable tool for converting the keto-group of oxetan-3-one into a reactive alkene, paving the way for further functionalization. researchgate.netchemrxiv.org

Table 3: Horner-Wadsworth-Emmons Reaction for Olefination
Carbonyl CompoundPhosphonate ReagentBaseProductSelectivityReference
Oxetan-3-oneTriethyl phosphonoacetateDBUEthyl 2-(oxetan-3-ylidene)acetateHighly E-selective mdpi.comrsc.org
General AldehydesStabilized PhosphonatesNaH, BuLi, DBUE-alkenesExcellent E-selectivity wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling for Heterocyclic Integration

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgyonedalabs.com This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov

While specific examples detailing the Suzuki-Miyaura coupling directly on 3-aminooxetane-3-carboxamide are not prevalent in the literature, the strategy is broadly applicable to halogenated oxetane scaffolds. For instance, 2-(arylsulfonyl)oxetanes bearing a halogenated aryl group have been successfully subjected to Suzuki-Miyaura coupling to access biaryl-containing compounds. magtech.com.cn This demonstrates the potential for integrating diverse heterocyclic and aryl moieties onto the oxetane core.

The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the oxetane derivative.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex.

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This approach allows for the synthesis of derivatives of this compound where an aryl or heteroaryl group is attached, typically at a pre-functionalized position on an aromatic substituent of the oxetane ring. The choice of ligands, base, and solvent system is critical for optimizing the reaction yield and selectivity. rsc.org

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling
ComponentRoleCommon Examples
Catalyst Facilitates the reactionPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Stabilizes the catalyst and influences reactivityDialkylbiaryl phosphines, PPh₃
Electrophile Halogenated oxetane derivativeAryl bromides, iodides, or triflates
Nucleophile Organoboron reagentArylboronic acids, arylboronic esters
Base Activates the organoboron reagentK₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dissolves reactants and influences reaction rateToluene, Dioxane, THF, often with water

Decarboxylative Strategies for Oxetane Amino Acid Building Blocks

Decarboxylative cross-coupling reactions have emerged as a powerful method for forming new carbon-carbon bonds by utilizing carboxylic acids as readily available and stable precursors. acs.org In the context of oxetane chemistry, photoredox catalysis has enabled the decarboxylative functionalization of 3-aryl-oxetane-3-carboxylic acids, which are structurally analogous to the core of this compound.

This strategy involves the generation of a tertiary benzylic oxetane radical via the visible light-mediated decarboxylation of the corresponding carboxylic acid. This radical intermediate can then undergo conjugate addition to activated alkenes, leading to the formation of 3-aryl-3-alkyl substituted oxetanes. This method provides access to derivatives with previously challenging substitution patterns.

The reaction is typically carried out under mild conditions and is tolerant of various functional groups. The process has been shown to be reproducible and relatively insensitive to minor deviations in reaction conditions, making it a robust synthetic tool.

Table 2: Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acids
ComponentRoleExample
Substrate Radical Precursor3-Aryl-oxetane-3-carboxylic acid
Photocatalyst Absorbs light and initiates electron transferIridium or Ruthenium complexes
Alkene Radical AcceptorAcrylates, acrylamides, vinyl sulfones
Light Source Provides energy to excite the photocatalystBlue LEDs
Solvent Dissolves reactantsDMSO, DMF

Defluorosulfonylative Coupling of Oxetane Sulfonyl Fluorides with Amines

A novel and highly effective method for the synthesis of 3-aminooxetane derivatives is the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with a wide range of amines. This reaction provides a direct route to 3-aryl-3-aminooxetanes, which are valuable as bioisosteres for benzamides. yonedalabs.com

This transformation represents an alternative reaction pathway for sulfonyl fluorides, which typically undergo substitution at the sulfur atom (SuFEx chemistry). In this case, warming the 3-aryloxetane sulfonyl fluoride (B91410) leads to the loss of sulfur dioxide and a fluoride ion, generating a planar oxetane carbocation intermediate. This carbocation is then trapped by an amine nucleophile to form the desired amino-oxetane product.

The reaction is notable for its operational simplicity, broad substrate scope, and high tolerance for polar functional groups. It allows for the direct coupling of complex amines, mimicking a standard amide bond formation and leveraging the vast commercial availability of amine building blocks.

Table 3: Scope of Defluorosulfonylative Coupling with Various Amines
Amine TypeSubstrate ExampleProduct Yield (%)
Primary AlkylaminesBenzylamineHigh
Secondary AlkylaminesMorpholine86
Anilines4-MethoxyanilineGood
Amino Acid DerivativesLeucine amide derivativeGood
Heterocyclic AminesAminopyrazoleGood

Emerging Synthetic Techniques

Enzyme-Mediated Synthesis Strategies

Biocatalysis is an increasingly important area in synthetic chemistry, offering mild reaction conditions and high selectivity. In the synthesis of oxetanes, enzymatic strategies are emerging as a promising approach.

One notable development is the use of engineered halohydrin dehalogenases (HHDHs) for the enantioselective formation and ring-opening of oxetanes. researchgate.net This biocatalytic platform can facilitate the synthesis of chiral oxetanes from γ-haloalcohols with high enantiomeric excess. The enzyme can also be used for the kinetic resolution of racemic oxetanes. researchgate.netnih.gov

Lipases, another class of versatile enzymes, have also been employed in oxetane chemistry. For example, Candida antarctica lipase (B570770) has been used for the hydrolysis of oxetane esters, a key step in the synthesis of oxetane-containing β-amino acid oligomers. acs.org These enzymatic methods expand the toolbox for accessing chiral and functionalized oxetane building blocks under green and sustainable conditions. nih.govrsc.orgnih.gov

Table 4: Examples of Enzyme-Mediated Oxetane Synthesis
EnzymeReaction TypeSubstrateProductKey Feature
Halohydrin Dehalogenase (HHDH)Enantioselective Cyclizationγ-haloalcoholChiral OxetaneHigh enantioselectivity (>99% ee)
Halohydrin Dehalogenase (HHDH)Kinetic ResolutionRacemic OxetaneEnantioenriched Oxetane and γ-substituted alcoholScalable to large transformations
Candida antarctica LipaseEster HydrolysisOxetane-azido esterOxetane-azido acidStep in the synthesis of oxetane amino acids

Solid-Phase Synthesis of 3,3-Disubstituted Oxetanes

Solid-phase synthesis (SPS) is a powerful technique for the rapid assembly of compound libraries, particularly for peptides and peptidomimetics. This methodology has been successfully applied to the synthesis of oxetane-modified peptides (OMPs), where a 3-aminooxetane unit replaces a standard amide bond in the peptide backbone.

The general approach involves the solution-phase synthesis of an oxetane-containing dipeptide building block, which is then incorporated into a growing peptide chain on a solid support using conventional Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the creation of a diverse range of peptidomimetics with modified properties.

The incorporation of the oxetane moiety can improve the metabolic stability of peptides by removing a cleavage site for proteases, while also influencing the conformational preferences of the molecule. This makes solid-phase synthesis a valuable tool for exploring the structure-activity relationships of oxetane-containing bioactive compounds.

Table 5: Steps in Solid-Phase Synthesis of Oxetane-Modified Peptides
StepDescriptionNotes
1. Building Block Synthesis Solution-phase synthesis of an Fmoc-protected dipeptide containing the oxetane core.Typically a multi-step process.
2. Resin Loading The first amino acid is attached to a solid support (resin).Standard SPPS procedure.
3. Deprotection The Fmoc protecting group is removed from the resin-bound amino acid.Usually with a piperidine (B6355638) solution.
4. Coupling The oxetane-containing dipeptide building block is coupled to the deprotected amine on the resin.Standard peptide coupling reagents are used.
5. Iteration Steps 3 and 4 are repeated to elongate the peptide chain.-
6. Cleavage and Deprotection The final peptide is cleaved from the resin, and side-chain protecting groups are removed.Typically with a strong acid cocktail.

Elucidation of Reactivity Profiles and Reaction Mechanisms

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. This reactivity is a cornerstone of oxetane chemistry, providing pathways to a diverse array of functionalized acyclic compounds.

Acid-catalyzed ring-opening is a common transformation for oxetanes. In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the oxetane oxygen is activated, facilitating nucleophilic attack. This can lead to either intermolecular reactions with external nucleophiles or intramolecular rearrangements and cyclizations, depending on the substrate and reaction conditions. For instance, treatment of certain oxetanes with BF₃·OEt₂ can result in [4+4] cyclodimerization to form eight-membered dioxocane rings. researchgate.net

Nucleophilic ring-opening can also be achieved under basic or neutral conditions, particularly with potent nucleophiles. The attack typically occurs at one of the ring carbons adjacent to the oxygen, leading to the cleavage of a C-O bond. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the oxetane ring. For 3-substituted oxetanes, the nucleophile generally attacks the less substituted C4 position. researchgate.net

Hydrogenolysis is another method for oxetane ring-opening. Palladium-on-carbon (Pd/C) catalyzed hydrogenation can effectively cleave the oxetane ring, often with concomitant debenzylation in N-protected aminooxetanes, yielding amino alcohol derivatives in a single step. researchgate.net This method is particularly useful for the synthesis of chiral 1,4-aminoalcohols from optically active N-protected aminooxetane precursors. researchgate.net

Nucleophilic Substitution Patterns on the Oxetane Ring

The oxetane ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions often proceed with the displacement of a leaving group at one of the ring carbons, without opening the ring itself.

For example, 3-halooxetanes are valuable intermediates for substitution reactions. Nucleophiles such as amines can displace the halide to furnish 3-aminooxetane derivatives. thieme-connect.de Similarly, other nucleophiles can be employed to generate a variety of 3-substituted oxetanes. The synthesis of 3,3-disubstituted oxetanes has been achieved through a sequence involving cyclization, nucleophilic substitution, and further functional group manipulations. acs.org

The reactivity of the oxetane ring in these substitution reactions is influenced by the nature of the nucleophile and the substituents on the ring. The strain of the four-membered ring can enhance the electrophilicity of the ring carbons, facilitating nucleophilic attack.

Electrophilic Reactions of Oxetane Derivatives

While the oxetane ring is often considered an electrophile due to its susceptibility to nucleophilic ring-opening, it can also participate in electrophilic reactions. The oxygen atom of the oxetane can act as a Lewis base, coordinating to electrophiles.

This activation by an electrophile, typically a Lewis acid, is often the first step in ring-opening reactions. researchgate.net For example, the reaction of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes with boron trifluoride etherate leads to an electrophilic [4+4] cyclodimerization. researchgate.net

Furthermore, functional groups attached to the oxetane ring can undergo electrophilic reactions. For instance, the amino group of 3-aminooxetane can react with electrophiles. Additionally, more complex transformations involving electrophilic intermediates have been reported. The reaction of acetylenic ω-ketoesters with certain bases can lead to cascade reactions that produce highly functionalized oxetane derivatives, proceeding through intermediates that interact with electrophilic species. nih.gov

Radical Functionalization via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the mild generation of radical species, enabling novel functionalizations of oxetane derivatives. acs.orgcore.ac.uk This methodology allows for the formation of C-C bonds under gentle conditions and has been successfully applied to the functionalization of benzylic oxetanes. acs.orgcore.ac.ukchemrxiv.orgnih.govresearchgate.net

3-Aryl-3-carboxylic acid oxetanes have been identified as suitable precursors for tertiary benzylic oxetane radicals. acs.orgcore.ac.ukchemrxiv.orgnih.govresearchgate.net Through a photoredox-catalyzed decarboxylation, a radical is generated at the 3-position of the oxetane ring. acs.orgcore.ac.uk The generation of this radical must compete with other potential processes, such as hydrogen atom transfer (HAT) at the 2-position, which would lead to a more stable heteroatom-stabilized radical. acs.orgcore.ac.uk Therefore, the presence of a group that can act as a radical precursor at the 3-position is crucial. acs.orgcore.ac.uk

Once generated, these tertiary benzylic oxetane radicals can undergo conjugate addition, also known as a Giese addition, to activated alkenes. acs.orgcore.ac.ukchemrxiv.orgnih.govresearchgate.net This reaction allows for the formation of a new C-C bond and the synthesis of 3-aryl-3-alkyl substituted oxetanes. acs.orgcore.ac.ukchemrxiv.org Computational studies have shown that the strained nature of the oxetane ring makes the Giese addition irreversible, leading to high product yields. chemrxiv.orgnih.gov In contrast, similar additions with unstrained benzylic radicals are often reversible and can result in low yields and radical dimerization. chemrxiv.orgnih.gov The ring strain in benzylic oxetane radicals makes them less stable and more π-delocalized, which disfavors dimerization and promotes the desired conjugate addition. core.ac.ukchemrxiv.orgnih.gov

Table 1: Research Findings on Radical Functionalization of Oxetanes

FeatureDescription
Catalysis Visible-light photoredox catalysis is used for the mild generation of radicals. acs.orgcore.ac.ukchemrxiv.orgnih.gov
Radical Precursor 3-Aryl-3-carboxylic acid oxetanes serve as effective precursors for tertiary benzylic oxetane radicals via decarboxylation. acs.orgcore.ac.ukchemrxiv.orgnih.gov
Reaction Pathway The generated radicals undergo conjugate addition (Giese addition) to activated alkenes. acs.orgcore.ac.ukchemrxiv.orgnih.gov
Influence of Ring Strain The strain of the oxetane ring renders the Giese addition irreversible, leading to high yields and preventing side reactions like radical dimerization. chemrxiv.orgnih.gov

Amphoteric Reactivity in Intermolecular Annulations

3-Aminooxetanes have been identified as a novel class of stable and readily available 1,3-amphoteric molecules. nih.govrsc.orgrsc.org This means they possess both a nucleophilic site (the amino group) and an electrophilic site (the oxetane ring carbons) with orthogonal reactivity. nih.govrsc.org This dual reactivity allows them to participate in intermolecular annulation reactions, providing convergent access to valuable heterocyclic structures. nih.govrsc.orgrsc.org

The installation of a nucleophilic amino group at the 3-position of the oxetane ring gives rise to this 1,3-amphoteric character. nih.gov The 1,3-relationship between the nucleophilic nitrogen and the electrophilic ring carbons is crucial for the stability of these molecules, as it inhibits self-destructive intra- or intermolecular ring-opening. nih.gov

This amphoteric nature has been demonstrated in a variety of intermolecular [3+2] annulations with polarized π-systems. nih.govrsc.orgrsc.org For example, 3-aminooxetanes react with isothiocyanates and isocyanates to form iminothiazolidines and iminooxazolidines, respectively. nih.gov These reactions showcase the ability of the 3-aminooxetane to act as a three-atom synthon, where the amino group initiates the reaction by attacking the electrophilic partner, followed by an intramolecular ring-opening of the oxetane by the newly formed nucleophilic center. nih.gov These transformations enrich the known reactivity of oxetanes, moving beyond simple ring-opening to achieve the formation of multiple bonds in a single, convergent operation. nih.gov

Table 2: Examples of Intermolecular Annulations with 3-Aminooxetanes

ReactantProductCatalyst
IsothiocyanatesIminothiazolidinesCatalyst-free nih.gov
IsocyanatesIminooxazolidinesFeCl₃ nih.gov

[3+2] Annulation with Polarized π-Systems involving 3-Aminooxetanes

3-Aminooxetanes have been identified as a versatile class of stable and readily available 1,3-amphoteric molecules. nih.govrsc.orgx-mol.com This amphoteric nature stems from the presence of a nucleophilic nitrogen atom and an electrophilic carbon atom at the 3-position of the oxetane ring, which itself is activated for ring-opening due to inherent strain. nih.gov This unique electronic profile allows 3-aminooxetanes to participate in a variety of intermolecular formal [3+2] annulation reactions with polarized π-systems, providing convergent access to a diverse range of valuable nitrogen-containing heterocycles. nih.govrsc.org

The reactivity of 3-aminooxetanes has been systematically demonstrated with various polarized double bonds. nih.gov These reactions enrich the known chemistry of oxetanes, moving beyond simple nucleophilic ring-opening to more complex, multi-bond-forming transformations. nih.govresearchgate.net The general mechanism involves the nucleophilic amino group of the oxetane attacking the electrophilic partner of the π-system, followed by an intramolecular ring-opening of the strained oxetane by the nucleophilic end of the π-system, effectively forming a five-membered ring.

Research has shown that a range of polarized π-systems, from highly reactive species like isocyanates and carbon disulfide to the relatively inert carbon dioxide, can efficiently participate in these annulations. nih.gov For instance, the reaction with isocyanates can be catalyzed by Lewis acids such as FeCl₃. nih.gov In contrast, the annulation with CO₂, a thermodynamically and kinetically stable molecule, proceeds via a base-catalyzed pathway, highlighting a different mode of activation. nih.gov More recent developments have expanded the scope to include simple C=N bonds, using 1,3,5-triazinanes as formal C=N bond surrogates, in a process promoted by the Lewis acid BF₃·Et₂O. researchgate.netrsc.org This particular reaction is driven by the thermodynamic favorability of the strained oxetane ring-opening. rsc.org

A silver-catalyzed intermolecular [3+2] annulation between 3-aminooxetanes and siloxy alkynes has also been developed, yielding functionalized γ-butyrolactams with high regio- and stereoselectivity. acs.org Mechanistic studies suggest that in this case, the intermolecular C–N bond formation likely occurs before the oxetane ring opens, a reversal of the bond-forming order seen with more electrophilic partners. acs.org

The table below summarizes the scope of [3+2] annulation reactions involving 3-aminooxetanes with various polarized π-systems.

3-Aminooxetane DerivativePolarized π-System PartnerCatalyst/PromoterProduct HeterocycleKey Finding
N-Substituted 3-AminooxetanesIsocyanatesFeCl₃ (1 mol%)Substituted Imidazolidin-2-onesDemonstrates reactivity with highly reactive heterocallenes. nih.gov
N-Substituted 3-AminooxetanesCarbon Disulfide (CS₂)NoneSubstituted Thiazolidine-2-thionesCatalyst-free reaction with a reactive partner. nih.gov
N-Substituted 3-AminooxetanesCarbon Dioxide (CO₂)DBU (Base)Substituted Oxazolidin-2-onesSuccessful annulation with an inert C=O bond via base catalysis. nih.gov
N-Substituted 3-Aminooxetanes1,3,5-Triazinanes (C=N source)BF₃·Et₂O4-Hydroxymethyl ImidazolidinesStrain-release driven annulation with simple imine equivalents. rsc.org
N-Substituted 3-AminooxetanesSiloxy AlkynesAg₂Oγ-ButyrolactamsAnnulation with a less reactive electrophile, reversing the typical bond-formation order. acs.org

Comparative Reactivity Studies with Azetidine (B1206935) Analogs

The reactivity of 3-aminooxetanes is often compared to their nitrogen-containing counterparts, azetidines, to understand the influence of the heteroatom (oxygen vs. nitrogen) on the stability and reaction outcomes. Such comparative studies are crucial for medicinal chemistry, where these four-membered rings are used as bioisosteres. acs.org

In one study, the reactivity of 3-aryl-3-carboxylic acid oxetanes and azetidines as precursors for tertiary benzylic radicals was systematically investigated. chemrxiv.orgchemrxiv.org Using visible light photoredox catalysis, these precursors undergo decarboxylation to form tertiary radicals that can then participate in Giese additions to activated alkenes. chemrxiv.orgchemrxiv.org The results indicated that 3-arylazetidine derivatives could be synthesized in yields comparable to their oxetane analogs under the same reaction conditions. chemrxiv.org Interestingly, for certain substrates like pyridine-containing radical acceptors, the azetidine derivatives showed a notable increase in yield compared to the oxetanes. chemrxiv.org Computational studies revealed that the strained ring structure in both oxetanes and azetidines leads to a more exergonic Giese addition step compared to non-strained benzylic radicals, which minimizes side reactions like radical dimerization. chemrxiv.orgchemrxiv.org

Another comparative study examined the kinetics and reaction outcomes of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). nih.govacs.org The kinetic analysis of the deformylative fluorosulfonylation (deFS) process for a p-methoxyphenyl (PMP) substituted OSF and a carbamate-protected PMP ASF revealed a remarkably similar reactivity profile. nih.govacs.org The activation energy for the deFS of the azetidine reagent was only slightly higher (by 2.4 kcal/mol) than that of the oxetane. nih.gov This similarity in reactivity was further reflected in the comparable product yields when these reagents were coupled with amine nucleophiles. nih.govacs.org

These studies collectively suggest that while the reactivity of oxetane and azetidine analogs is often comparable, subtle differences can arise, which can be exploited for specific synthetic applications. chemrxiv.orgnih.gov The choice between an oxetane and an azetidine motif can therefore be guided by the desired reaction efficiency and the specific electronic properties required for a given transformation. doi.org

The following table presents a comparison of yields for reactions involving analogous oxetane and azetidine starting materials.

Reaction TypeOxetane Substrate/PrecursorAzetidine Substrate/PrecursorYield (Oxetane)Yield (Azetidine)Reference
Radical Giese Addition3-phenyl-oxetane-3-carboxylic acid + Acrylate1-Cbz-3-phenyl-azetidine-3-carboxylic acid + AcrylateGoodComparable to Oxetane chemrxiv.org
Radical Giese Addition3-(pyridin-3-yl)oxetane-3-carboxylic acid + Acrylate1-Cbz-3-(pyridin-3-yl)azetidine-3-carboxylic acid + AcrylateLowerHigher than Oxetane chemrxiv.org
Coupling with AminePMP Oxetane Sulfonyl Fluoride (B91410) + MorpholinePMP(Cbz) Azetidine Sulfonyl Fluoride + Morpholine86%84% nih.govacs.org

In Depth Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization of 3-Aminooxetane-3-carboxamide Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized this compound derivatives. These techniques provide detailed information about the molecular framework and the electronic environment of individual atoms.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related derivative, methyl (1-(tert-butoxycarbonyl)-3-(benzyloxycarbonylamino)azetidin-3-yl)(methyl)carbamate, the protons of the four-membered ring appear at distinct chemical shifts. Similarly, for benzyl (B1604629) (3-(methylcarbamoyl)oxetan-3-yl)carbamate, a derivative of the core compound, the oxetane (B1205548) ring protons (CH₂) typically resonate in the range of δ 4.5–5.5 ppm.

¹³C NMR spectroscopy provides insight into the carbon skeleton. In the derivative Cbz-Aatc(Me)-NHMe, the quaternary carbon of the azetidine (B1206935) ring (analogous to the C3 of the oxetane ring) appears at 53.81 ppm, while the ring methylene (B1212753) carbons (CβH₂) are observed at 63.14 ppm. rsc.org The carbonyl carbon of the carboxamide group is typically found further downfield, in the region of 165–175 ppm.

¹⁵N NMR can be employed to study the nitrogen environments of the amino and amide groups. For instance, in a study of a pyrazole-substituted azetidine derivative, ¹H-¹⁵N HMBC spectroscopy identified the nitrogen resonances, with the azetidine ring nitrogen appearing at δ –316.6 ppm. mdpi.com This technique can similarly be applied to this compound derivatives to distinguish the nitrogen atoms.

While no specific data for ¹⁹F NMR on a fluorine-containing this compound derivative was found in the provided search results, this technique would be essential for characterizing fluorinated analogues, which are of interest in medicinal chemistry. mdpi.com

Table 1: Representative NMR Data for a 3-Aminooxetane Derivative (Cbz-Aatc(Me)-NHMe) rsc.org

Atom ¹³C NMR Chemical Shift (δ, ppm)
CO (Amide) 173.18
CO (Cbz) 155.32
C (Aromatic) 136.46
CH (Aromatic) 128.64, 128.23, 128.08
CH₂ (Cbz) 66.53
CβH₂ (Ring) 63.14
Cα (Ring) 53.81
NCH₃ (Azetidine) 44.94

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, key absorptions confirm the presence of the amine, amide, and oxetane ring. rsc.org

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (in N-substituted derivatives) typically appear in the region of 3300–3500 cm⁻¹. libretexts.org Primary amines show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. libretexts.org For example, the IR spectrum of benzyl (3-(methylcarbamoyl)oxetan-3-yl)carbamate shows a significant band at 3312 cm⁻¹. rsc.org

The carbonyl (C=O) stretching vibration of the amide group is a strong, characteristic absorption, typically found between 1650 cm⁻¹ and 1712 cm⁻¹. rsc.org The exact position depends on the molecular environment. The C-O-C stretching of the oxetane ring also produces characteristic signals in the fingerprint region.

Table 2: Key IR Absorption Frequencies for a 3-Aminooxetane Derivative rsc.org

Functional Group Vibration Type Absorption Range (cm⁻¹) Example Compound Data (cm⁻¹)
Amine/Amide N-H Stretch 3300-3500 3312
Alkane C-H Stretch 2850-2960 2958
Amide C=O Stretch 1650-1750 1701

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. rsc.org This technique is essential for confirming the identity of a target compound.

For example, in the analysis of a Cbz-protected and N-methylated derivative of this compound (C₁₄H₁₉N₃O₃), the calculated m/z for the sodiated molecule [M+Na]⁺ was 300.1318. rsc.org The experimentally found value was 300.1311, a close match that confirms the molecular formula. rsc.org HRMS instruments like the Bruker MicroTOF-Q operating in positive-mode electrospray ionization (ESI+) are commonly used for this purpose. rsc.org

Table 3: HRMS Data for a 3-Aminooxetane Derivative ([C₁₄H₁₉N₃NaO₃]⁺) rsc.org

Ion Calculated m/z Found m/z
[M+Na]⁺ 300.1318 300.1311

Standardized procedures are employed to ensure the reliability and reproducibility of spectroscopic data. IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer using an attenuated total reflectance (ATR) accessory for neat solid or liquid samples. rsc.org For HRMS, electrospray ionization (ESI) is a common technique for generating ions from the sample, which are then analyzed. rsc.orgmdpi.com NMR samples are typically prepared by dissolving the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.org

X-ray Crystallographic Analysis for Three-Dimensional Structure

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov

Studies on related 3,3-disubstituted oxetanes show that these molecules adopt a conformation with a significant three-dimensional character. nih.gov In contrast to aromatic ketones where the aryl ring is often co-planar with the carbonyl group, the aromatic ring on a 3-aryl-oxetane is nearly orthogonal to the pseudo-carbonyl plane of the oxetane ring. nih.govrsc.org This increased three-dimensionality is a key feature conferred by the oxetane scaffold. rsc.org

The four-membered oxetane ring is characterized by significant ring strain, which influences its geometry. X-ray crystallographic studies of unsubstituted oxetane at 90 K have established its fundamental structural parameters. acs.org The ring is not planar but puckered, with a defined puckering angle (e.g., 16° for the insecticide EDO). acs.org This strain affects the reactivity and conformational preferences of the ring.

Table 4: Bond Lengths and Angles in Unsubstituted Oxetane acs.org

Parameter Value
C-O Bond Length 1.46 Å
C-C Bond Length 1.53 Å
C-O-C Bond Angle 90.2°
C-C-O Bond Angle 92.0°

These values highlight the deviation from ideal tetrahedral (109.5°) and ether (≈110°) geometries, a direct consequence of the ring strain. The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, enhancing its capacity as a hydrogen-bond acceptor. acs.org This structural information is critical for understanding the intermolecular interactions and conformational behavior of this compound and its derivatives.

Analysis of Ring Puckering and Conformational Dynamics

Ring Puckering: X-ray crystallography and computational studies have shown that the oxetane ring is not planar. acs.org The degree of puckering, often described by a puckering angle, is influenced by the nature and size of the substituents on the ring. acs.org For instance, the introduction of substituents can lead to increased eclipsing interactions, favoring a more puckered conformation to alleviate this strain. acs.org In some derivatives, the oxetane ring has been observed to adopt a nearly coplanar conformation with a small dihedral angle, a feature that can stabilize molecular interactions within biological systems. The puckering of the oxetane ring is a dynamic process, and the ring can invert between different puckered conformations.

Conformational Dynamics: The conformational landscape of this compound derivatives is also characterized by the rotational freedom around the exocyclic bonds. In solution, these molecules can exist as a mixture of different conformers. mdpi.com NMR spectroscopy is a powerful tool to study these dynamics, where broadened signals for the oxetane ring protons can indicate conformational exchange on the NMR timescale. mdpi.com Theoretical calculations, often employed alongside experimental data, help to map the potential energy surface and identify the most stable conformations. rsc.org

Conformational Preferences in Oligomeric Structures

When incorporated into oligomeric structures, such as peptidomimetics, this compound residues can induce specific and predictable secondary structures. This property is of great interest for the design of novel folded molecules with potential therapeutic applications.

Helical and Secondary Structure Formation in Peptidomimetics

The replacement of a standard amino acid with a this compound unit in a peptide chain can significantly alter the backbone conformation. acs.orgrsc.org These oxetane-modified peptides (OMPs) have been shown to adopt well-defined secondary structures in solution. acs.org

Turn and Helical Structures: The rigid nature of the oxetane ring can act as a turn-inducer. researchgate.net Conformational analysis of oligomers containing oxetane β-amino acids has revealed the formation of stable, 10-membered hydrogen-bonded rings, which are analogous to β-turns in conventional peptides. acs.org In some cases, oligomers of cis-3-aminooxetane-2-carboxylic acid have been reported to form 10-helical structures. ethz.ch However, the introduction of a 3-aminooxetane unit into an α-helical peptide has been shown to disrupt the α-helix, causing a kink in the helical axis. rsc.org This disruption is accompanied by a change in the hydrogen-bonding pattern, favoring shorter-range interactions over the characteristic (i, i+4) hydrogen bonds of α-helices. rsc.org

Peptidomimetic Scaffolds: The predictable influence of this compound on peptide conformation makes it a valuable building block in the design of peptidomimetics. chemrxiv.org These scaffolds aim to mimic the secondary structures of natural peptides to modulate protein-protein interactions. chemrxiv.org

Intra-residue Hydrogen Bonding Networks and Stabilization

The presence of both hydrogen bond donors (the amino group) and acceptors (the carboxamide and oxetane oxygen) within the this compound residue allows for the formation of stabilizing intra-residue hydrogen bonds. rsc.orgacs.org

C5 and C7 Hydrogen Bonds: Theoretical and spectroscopic studies have investigated the presence of intra-residue hydrogen bonds, such as the C5 interaction, which involves a five-membered ring formed by a hydrogen bond between the amide NH and the carbonyl oxygen of the same residue. rsc.orgresearchgate.net While this interaction is generally weak, it can be influenced by the presence of other heteroatoms in the ring. rsc.org In some conformations, a C7 hydrogen bond, forming a seven-membered ring, can also occur and may be more stable in solution. rsc.org The carboxamide group itself enhances hydrogen-bonding capacity compared to a carboxylic acid.

Theoretical and Computational Investigations of 3 Aminooxetane 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3-aminooxetane-3-carboxamide. The strained four-membered oxetane (B1205548) ring significantly influences the molecule's properties.

The presence of an oxygen atom in the ring leads to a high degree of p-character in the ring bonds and increased bond angles for exocyclic substituents. acs.org The carbon-oxygen bond length in an unsubstituted oxetane is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. acs.org These structural parameters, along with the bond angles, result in significant ring strain, comparable to that of epoxides. beilstein-journals.org

This inherent strain, coupled with the inductive electron-withdrawing effect of the oxygen atom, makes the 3-position of the oxetane ring electrophilic. This electrophilicity is a key factor in its reactivity, particularly in nucleophilic substitution reactions. However, the substituents at the 3-position, the amino and carboxamide groups, introduce steric hindrance that can modulate this reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of molecules like this compound at an atomic level. chemrxiv.org These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. chemrxiv.org

MD simulations can map out the various conformations the molecule can adopt and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule might bind to a biological target, such as a protein receptor. The flexibility of the oxetane ring and the rotational freedom of the amino and carboxamide groups contribute to a complex conformational space.

Recent advancements in MD simulation techniques, including the use of massively parallel simulations, allow for the exploration of long-timescale events and complex biological phenomena. chemrxiv.org For this compound, MD simulations can reveal how modifications to its structure affect the backbone conformation and the formation of intramolecular hydrogen bonds, which can be critical for its bioactivity. acs.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

By modeling the potential energy surface of a reaction, DFT can identify the most likely mechanism and the energy barriers involved. nih.gov This is particularly useful for understanding the intricate reactions that this compound can undergo, such as ring-opening reactions, nucleophilic substitutions, and cycloadditions. rsc.org

For example, DFT studies can elucidate the mechanism of rhodium-catalyzed C-H activation reactions involving related amide structures, detailing the role of the metal catalyst and the substrate in the formation of new bonds. nih.gov Such studies can also explain the stereoselectivity observed in certain reactions, like the Paternò-Büchi reaction, by analyzing the stability of biradical intermediates. researchgate.net The insights gained from DFT calculations can guide the design of new catalysts and reaction conditions to achieve desired synthetic outcomes. nih.gov

Computational Analysis of Radical Reactivity and Stability in Strained Ring Systems

The study of radical reactions involving strained ring systems like oxetanes has gained significant attention, and computational analysis plays a crucial role in understanding their reactivity and stability. Visible light photoredox catalysis has emerged as a mild and powerful method for generating radical species, including those from oxetane derivatives. acs.org

Computational studies, often using DFT, indicate that the Giese additions of benzylic radicals from unstrained systems into acrylates can be reversible, leading to low yields. acs.org However, when the benzylic radical is part of a strained ring, such as in 3-aryl-oxetanes, it is less stable and more π-delocalized. acs.org This increased reactivity can lead to a decrease in radical dimerization and an increase in the desired product formation. acs.org

The stability of the radical is a key factor. For instance, the generation of a radical at the 3-position of an oxetane must compete with other potential processes, making the choice of a suitable radical precursor critical. acs.org Computational methods help in predicting the feasibility of such reactions and in understanding the underlying factors that govern their outcomes. acs.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters, which is essential for the characterization of new compounds. mdpi.com For this compound, these predictions can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Predicted NMR chemical shifts (¹H and ¹³C) can help in the assignment of signals in the experimental spectra. mdpi.com For instance, the characteristic signals for the oxetane ring protons are typically found in the range of δ 4.5–5.5 ppm, while the carboxamide carbonyl carbon appears around δ 165–175 ppm.

Similarly, computational methods can predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to identify functional groups and understand bonding characteristics. These theoretical predictions provide a powerful complement to experimental spectroscopic analysis, aiding in the unambiguous structural elucidation of complex molecules.

Understanding Fundamental Reactivity through Computational Modeling

Computational modeling provides a fundamental understanding of the reactivity of this compound. The strained nature of the four-membered ring makes it susceptible to various chemical transformations. beilstein-journals.org

The molecule's amphoteric nature, possessing both nucleophilic (amino group) and electrophilic (oxetane ring) centers, allows it to participate in a diverse range of reactions. rsc.org Computational models can help to rationalize this dual reactivity. For example, DFT calculations can show how the molecule can act as a 1,3-dipole equivalent in [3+2] annulation reactions with polarized π-systems, leading to the formation of valuable heterocyclic structures. rsc.org

Advanced Applications and Research Directions

Role as Building Blocks in Complex Molecular Architectures

The rigid, three-dimensional structure of 3-Aminooxetane-3-carboxamide provides a robust scaffold for the synthesis of intricate molecular designs. Its amino and carboxamide functionalities offer versatile handles for further chemical modifications, enabling its incorporation into a wide array of larger molecules.

A significant application of 3-aminooxetane derivatives is in the field of peptidomimetics, where they are used to create analogues of peptides with improved pharmacological profiles. acs.orgacs.org The amide bonds in natural peptides are often susceptible to enzymatic degradation by proteases, which limits their therapeutic potential. sci-hub.se

Researchers have successfully used 3-aminooxetane scaffolds as non-hydrolyzable surrogates for the peptide bond. acs.orgsci-hub.se This strategy aims to retain the hydrogen-bonding patterns of the original amide bond, which are crucial for biological activity, while enhancing metabolic stability. acs.orgwarwick.ac.uk For instance, replacing specific amide bonds in a peptide with a 3-aminooxetane motif has been shown to protect the molecule from cleavage, resulting in prolonged stability in human serum without a loss of receptor affinity. drughunter.comethz.ch In one study, the replacement of a terminal amide bond in an opioid peptide with a 3-aminooxetane doubled the analogue's stability while maintaining comparable receptor binding affinity and demonstrating analgesic activity in vivo. drughunter.com

Furthermore, compounds like 3-aminooxetane-3-carboxylic acid, a close analogue of the title compound, are considered structural analogues of simple amino acids such as glycine. mdpi.com This mimicry allows for their integration into peptide chains to explore new structural and functional space. acs.org

Table 1: Research Findings on 3-Aminooxetane in Peptidomimetics

ApplicationKey FindingBenefitReference
Peptide Bond SurrogateReplaces the scissile amide bond with a non-hydrolyzable 3-aminooxetane motif.Confers stability against enzymatic degradation by proteases. acs.orgsci-hub.se
Opioid Peptide AnalogueReplacement of a terminal amide bond doubled metabolic stability.Maintained receptor binding affinity and in vivo analgesic activity. drughunter.com
Amino Acid Analogue3-Aminooxetane-3-carboxylic acid serves as a structural analogue of glycine.Allows for the creation of novel peptide derivatives with altered conformations. mdpi.com
General PeptidomimeticsAmino-oxetanes can mimic H-bond patterns of amide bonds.Improves pharmacokinetic profiles of peptide-based drug candidates. acs.orgwarwick.ac.uk

This compound is a key starting material for the synthesis of novel unnatural amino acids and other heterocyclic compounds. researchgate.net The development of efficient synthetic routes to oxetane-containing building blocks, such as the conversion of oxetan-3-ones to 3-aminooxetanes, has facilitated their wider use. nih.gov

Synthetic chemists have developed methods to create complex heterocyclic amino acid derivatives by modifying the core oxetane (B1205548) structure. mdpi.comnih.gov For example, methyl 2-(oxetan-3-ylidene)acetate, derived from oxetan-3-one, can undergo aza-Michael additions with various NH-heterocycles to produce highly functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds. nih.govresearchgate.net These novel building blocks can then be used in further synthetic elaborations, such as cross-coupling reactions, to generate a diverse library of molecules for drug discovery programs. mdpi.comnih.gov The creation of such derivatives provides access to previously unexplored chemical space. nih.gov

Isosteric Replacements in Molecular Design

Isosteric replacement is a key strategy in medicinal chemistry where a specific functional group in a molecule is replaced by another with similar physical or chemical properties to enhance its pharmacological profile. researchgate.net The oxetane ring, particularly in a 3,3-disubstituted pattern like that of this compound, has been validated as a bioisostere for common functional groups such as carbonyls and gem-dimethyl moieties. acs.orgresearchgate.netnih.gov

The oxetane ring is considered a nonclassical isostere of the carbonyl group. mdpi.com This is due to similarities in their polarity, dipole moments, and ability to act as hydrogen bond acceptors. acs.orgmdpi.comacs.org Oxetanes can form effective hydrogen bonds, competing with many carbonyl functional groups like ketones and esters. mdpi.comacs.org

A key advantage of replacing a carbonyl group with an oxetane is the enhanced metabolic stability. acs.org Carbonyl groups can be susceptible to enzymatic reduction or attack, whereas the oxetane ring is generally more robust. acs.org This substitution can also increase the three-dimensionality of a molecule, a desirable trait in modern drug design. acs.org Despite this potential, the synthetic difficulty in accessing the necessary 3,3-disubstituted oxetanes has sometimes limited their application as carbonyl isosteres in medicinal chemistry campaigns. acs.org

The 3,3-disubstituted oxetane motif is also an effective surrogate for the gem-dimethyl group. acs.orgnih.gov The gem-dimethyl group is often incorporated into drug candidates to block metabolically weak C-H bonds, but this typically increases the molecule's lipophilicity, which can negatively impact its properties. acs.org

Replacing a gem-dimethyl unit with an oxetane ring offers a solution to this problem. The oxetane provides similar steric bulk and maintains the desired spatial arrangement of substituents, a phenomenon related to the Thorpe-Ingold effect, while simultaneously reducing lipophilicity and increasing aqueous solubility. acs.orgnih.govdokumen.pub Studies have shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net This strategy allows medicinal chemists to block metabolic sites without the undesirable increase in lipophilicity associated with alkyl groups. acs.orgnih.gov

Table 2: Oxetane as an Isosteric Replacement

Original GroupReplacement MoietyKey AdvantagesReference
Carbonyl (C=O)3,3-Disubstituted OxetaneImproved metabolic stability; increased three-dimensionality; similar H-bond accepting capacity. acs.orgmdpi.comacs.org
Gem-Dimethyl (-C(CH₃)₂)3,3-Disubstituted OxetaneBlocks metabolic sites without increasing lipophilicity; significantly improves aqueous solubility; similar steric profile. acs.orgresearchgate.netnih.govnih.gov

Modulating Molecular Properties for Research Applications

The incorporation of a this compound moiety, or oxetanes in general, is a powerful tactic for fine-tuning the physicochemical properties of a molecule. acs.orgacs.org This allows researchers to optimize compounds for better drug-like characteristics.

Key properties that can be modulated include:

Basicity (pKa): The oxetane ring possesses a strong inductive electron-withdrawing effect. When placed adjacent to an amine, it can significantly reduce the amine's basicity (pKa). nih.gov For example, an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, making it about 500 times less basic. nih.govnih.gov This can be crucial for reducing off-target effects associated with high basicity.

Solubility and Lipophilicity: As a small, polar heterocycle, the oxetane ring can decrease lipophilicity (LogD) and improve aqueous solubility when it replaces more lipophilic groups like a gem-dimethyl moiety. researchgate.netnih.gov

Three-Dimensionality (3D) Shape: The sp³-hybridized carbon atoms of the oxetane ring impart a distinct three-dimensional character to molecules, moving away from the flat structures common in many drug classes. nih.gov This increased three-dimensionality can lead to improved solubility and provides access to novel chemical space for interacting with biological targets. nih.gov

Metabolic Stability: As discussed, oxetanes can enhance metabolic stability by replacing labile functional groups or by blocking sites of oxidative metabolism. acs.orgnih.gov The introduction of an oxetane can beneficially influence the metabolic clearance of a compound. researchgate.netacs.org

By strategically incorporating this compound or its derivatives, medicinal chemists can systematically alter and improve a lead compound's properties to meet the complex requirements of a drug candidate profile.

Influence on Amine Basicity and pKa Modulation

The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design, influencing properties such as solubility, receptor binding, and cell permeability. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org However, the chemical environment around the amine can significantly modulate this basicity.

Table 1: Comparison of pKa for Amino-Substituted Cyclic Compounds

CompoundCyclic MoietypKa of Conjugate AcidEffect on Basicity
Aminocyclobutane derivativeCyclobutane (B1203170)~1.0 unit higher than oxetaneMore Basic
3-Aminooxetane derivativeOxetane~1.0 unit lower than cyclobutaneLess Basic

Note: This table illustrates the general trend observed when comparing amino-oxetanes to their cycloalkane analogues. Actual pKa values are context-dependent.

Impact on Aqueous Solubility and LogD for in vitro studies

Aqueous solubility and lipophilicity (commonly measured as LogD, the distribution coefficient at a specific pH) are fundamental properties that dictate a compound's behavior in biological systems and are crucial for the success of in vitro studies. The oxetane ring is a small, polar heterocycle. acs.orgnih.gov Its incorporation into a molecule often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity. researchgate.netnih.gov

Research comparing matched pairs of molecules has consistently demonstrated this effect. Replacing a gem-dimethyl group or a cyclobutane ring with an oxetane ring typically enhances hydrophilicity. acs.orgnih.gov For instance, studies by AstraZeneca on small ring systems showed that substituting an aminocyclobutane with a 3-aminooxetane motif lowered the LogD by approximately 0.8 units. acs.org This increased polarity can improve a compound's profile by increasing its solubility and reducing its binding to plasma proteins. acs.orgnih.gov

Table 2: Influence of Oxetane Ring on LogD and Aqueous Solubility

Compound PairKey Structural FeatureLogDAqueous SolubilityReference
Matched Pair 1AminocyclobutaneHigherLower acs.org
Matched Pair 23-Aminooxetane~0.8 units lowerHigher acs.org
Matched Pair 3KetoneHigher (Indole Series)Lower chemrxiv.org
Matched Pair 43,3-DiaryloxetaneLower (Indole Series)Higher chemrxiv.org
Matched Pair 5Carbocyclic RingHigherLower nih.gov
Matched Pair 6Polar Oxetane RingLowerHigher nih.gov

Note: This table collates findings from multiple studies to show the general impact of incorporating an oxetane moiety in place of other functional groups.

Enhancing Metabolic Stability in in vitro Enzymatic Assays

The oxetane motif is recognized as a valuable bioisostere for improving metabolic stability. pharmablock.comresearchgate.net It is often used to replace metabolically vulnerable functionalities, such as gem-dimethyl groups, which are prone to oxidative metabolism. acs.org The inherent stability of the oxetane ring can shield adjacent positions from enzymatic attack. Studies have shown that progressing from carbocyclic rings to oxygen heterocycles like oxetanes results in a marked improvement in metabolic stability. acs.org For example, comparing a series of kinase inhibitors, researchers at AstraZeneca found that an oxetane derivative displayed significantly improved stability in both rat liver microsomes and hepatocytes compared to its aminocyclopropane and aminocyclobutane analogues. acs.org Similarly, replacing a methyl group with an oxetane unit in certain inhibitors has been shown to enhance stability in human and mouse liver microsomal assays. nih.gov

Table 3: Effect of Oxetane Moiety on Metabolic Stability (Intrinsic Clearance)

CompoundKey Structural FeatureIntrinsic Clearance (CLint)Metabolic StabilityReference
Lead Compoundgem-Dimethyl Group> 293 mL·min⁻¹·kg⁻¹Low acs.org
Oxetane AnalogueOxetane at 4-position25.9 mL·min⁻¹·kg⁻¹High acs.org
Spirocycle 7Carbonyl GroupHigherLower acs.org
Spirocycle 8Spirocyclic OxetaneConsiderably LowerImproved acs.org
Lead Compound 38Methyl GroupHigherLower nih.gov
Oxetane Analogue 40Oxetane GroupLowerFavorable nih.gov

Note: Lower intrinsic clearance (CLint) values indicate greater metabolic stability. The data is derived from in vitro HLM or other microsomal assays.

Exploration in Materials Science

The utility of oxetane derivatives extends beyond medicinal chemistry into the realm of materials science, where their unique reactivity is harnessed to create novel polymers.

Development of Bespoke Oxetane Monomers for Polymer Applications

Oxetanes are four-membered cyclic ethers possessing significant ring strain (approximately 107 kJ/mol), which makes them highly susceptible to ring-opening polymerization. chemscene.comwikipedia.org This reaction, typically initiated by cationic initiators, allows for the synthesis of polyether-based polymers. wikipedia.orggoogle.com

The development of "bespoke" or custom-designed oxetane monomers allows for the creation of polymers with tailored properties. By synthesizing oxetane derivatives with specific functional groups—such as the amino and carboxamide groups in this compound, or other functionalities like hydroxyl, azide, or silicon-containing groups—researchers can control the characteristics of the resulting polymer. google.comdtic.miltandfonline.com These tailored polymers find use in a wide array of applications, including high-performance coatings, adhesives, elastomers, and inks for 3D printing. chemscene.comnagaseamerica.com The ability to functionalize the monomer provides a direct route to materials with enhanced thermal stability, mechanical strength, or specific chemical resistance. chemscene.com

Catalytic Applications and Ligand Design

In the field of asymmetric synthesis, the development of effective chiral ligands and catalysts is paramount for controlling the stereochemical outcome of a reaction.

Development of Chiral Ligands and Catalysts featuring Oxetane Moieties

The rigid and defined three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of new chiral ligands. researchgate.net When incorporated into a ligand structure, the oxetane moiety can help create a well-defined and sterically hindered chiral environment around a metal catalyst. researchgate.netresearchgate.net This controlled environment is crucial for achieving high levels of enantioselectivity in chemical transformations.

Researchers have successfully developed chiral ligands and Brønsted acid catalysts that feature oxetane units. researchgate.netnsf.gov For example, planar-chiral bisazaferrocene ligands have been used in copper-catalyzed asymmetric ring expansions of oxetanes. researchgate.net Furthermore, the desymmetrization of oxetane substrates using chiral catalysts provides a powerful method for generating valuable chiral building blocks, such as tetrahydrothiophenes, with excellent enantioselectivity. researchgate.netnsf.gov The compatibility of the oxetane motif within these catalytic systems highlights its potential for broader application in the synthesis of complex, enantioenriched molecules. rice.edusnnu.edu.cn

Q & A

Q. What are the optimal synthetic routes for 3-aminooxetane-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, such as ring-opening of oxetane derivatives followed by carboxamide functionalization. Key factors include:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases may accelerate ring-opening or amidation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like amide coupling . Yield optimization requires iterative adjustments to these parameters, validated via HPLC or LC-MS purity checks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to resolve oxetane ring protons (δ 4.5–5.5 ppm) and carboxamide carbonyl signals (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₄H₈N₂O₂: 116.0586 g/mol) .
  • X-ray crystallography : For absolute stereochemical determination if chiral centers are present .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous oxetane derivatives require:

  • Containment : Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation .
  • Emergency protocols : Immediate rinsing with water for eye/skin exposure and consultation with safety sheets for spill management .

Q. How does the oxetane ring’s conformational rigidity influence the compound’s reactivity in further derivatization?

The oxetane ring’s strained 4-membered structure enhances electrophilicity at the 3-position, facilitating nucleophilic attacks (e.g., alkylation or acylation). However, steric hindrance from the carboxamide group may require bulky reagents to achieve regioselectivity . Computational modeling (DFT) can predict reactive sites and guide synthetic planning .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : High in DMSO and DMF; moderate in methanol or water (pH-dependent due to the carboxamide group) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (TGA/DSC) recommend storage at neutral pH and low humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use multiple cell lines (e.g., HeLa, MCF-7) .
  • Impurity effects : Validate compound purity (>95% by HPLC) and exclude endotoxin contamination .
  • Mechanistic studies : Combine phenotypic screening with target-based assays (e.g., enzyme inhibition) to confirm mode of action .

Q. What strategies optimize the compound’s pharmacological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Systematically modify the oxetane’s substituents (e.g., halogenation or methylation) and assess potency/selectivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • In silico screening : Molecular docking against target proteins (e.g., kinases) to prioritize synthetic targets .

Q. How does this compound’s stability under physiological conditions impact its utility in in vivo studies?

  • Metabolic profiling : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Plasma stability assays : Monitor half-life in serum at 37°C; instability may necessitate formulation with cyclodextrins or liposomes .

Q. What computational tools are best suited to model the compound’s reactivity and interaction with biological targets?

  • Quantum mechanics (QM) : Gaussian or ORCA for transition-state analysis of ring-opening reactions .
  • Molecular dynamics (MD) : GROMACS to simulate binding dynamics with proteins (e.g., using PubChem’s 3D conformer data) .

Q. How can researchers address challenges in scaling up synthesis without compromising enantiomeric purity?

  • Catalyst optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Purification : Employ preparative SFC (supercritical fluid chromatography) for high-resolution separation of enantiomers .
  • Process analytics : Implement PAT (process analytical technology) for real-time monitoring of critical quality attributes .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.